molecular formula C9H10BrClO B1373889 2-(4-Bromo-2-chlorophenyl)propan-2-ol CAS No. 875307-00-9

2-(4-Bromo-2-chlorophenyl)propan-2-ol

Cat. No.: B1373889
CAS No.: 875307-00-9
M. Wt: 249.53 g/mol
InChI Key: DSLNANFLPLEUSI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)propan-2-ol is a halogenated secondary alcohol with a molecular formula of C₉H₁₀BrClO. Its structure features a bromine atom at the para position and a chlorine atom at the ortho position on the phenyl ring, coupled with a tertiary alcohol group.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLNANFLPLEUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875307-00-9
Record name 2-(4-bromo-2-chlorophenyl)propan-2-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-chlorophenyl)propan-2-ol typically involves the reduction of 2-chloro-4-bromobenzonitrile. The process includes dissolving 2-chloro-4-bromobenzonitrile in an alcohol solvent, such as ethanol, followed by the addition of an excess of saturated sodium hydroxide solution. The reaction mixture is then heated, and a sodium hydroxide catalyst is added to facilitate the reduction process. The product is purified through crystallization or extraction methods .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of dehalogenated products.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)propan-2-one or corresponding carboxylic acids.

    Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)propan-2-amine or dehalogenated derivatives.

    Substitution: Formation of various substituted phenylpropanol derivatives.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)propan-2-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to various biochemical effects. The compound may inhibit or activate certain pathways, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Bromo-2-chlorophenyl)propan-2-ol with three analogs from the provided evidence, focusing on molecular structure, physicochemical properties, and functional group interactions.

3-(4-Bromo-2-chlorophenyl)propanoic Acid

  • Molecular Formula : C₁₁H₁₀BrClO₂
  • Molecular Weight : 254.65 g/mol
  • CAS : 358789-16-9
  • Key Differences: Replaces the tertiary alcohol (-OH) group with a carboxylic acid (-COOH) at the terminal position. The carboxylic acid enhances acidity (pKa ~4-5) and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the tertiary alcohol in this compound . Potential for salt formation (e.g., sodium salts) and broader reactivity in esterification or amidation reactions.

3-(2-Bromo-6-fluorophenyl)propan-1-ol

  • Molecular Formula: C₉H₁₁BrFNO₂
  • CAS : 11973637
  • Key Differences :
    • Substitutes chlorine with fluorine at the meta position and shifts the bromine to the ortho position.
    • Contains a primary alcohol (-CH₂OH) instead of a tertiary alcohol, leading to higher reactivity in oxidation or nucleophilic substitution reactions .
    • Fluorine’s electronegativity may enhance electron-withdrawing effects, altering electronic distribution on the aromatic ring.

2-(4-Bromophenyl)-2-methylpropan-1-ol

  • Molecular Formula : C₁₀H₁₃BrO
  • CAS : 32454-37-8
  • Key Differences :
    • Lacks the chlorine substituent, reducing steric hindrance and electronic effects on the phenyl ring.
    • Features a primary alcohol (-CH₂OH) versus the tertiary alcohol in the target compound, resulting in lower steric protection and higher susceptibility to oxidation .

Structural and Functional Group Analysis

Substituent Effects

  • Halogen Positioning :
    • The 4-bromo-2-chloro substitution in the target compound creates a sterically hindered and electron-deficient aromatic ring compared to analogs with single halogens (e.g., 2-(4-Bromophenyl)-2-methylpropan-1-ol). This may influence π-π stacking interactions or binding affinity in receptor-ligand systems .
  • Fluorine vs. Chlorine :
    • Fluorine’s smaller atomic radius and higher electronegativity (as in 3-(2-Bromo-6-fluorophenyl)propan-1-ol) can modulate metabolic stability and lipophilicity compared to chlorine .

Alcohol Group Reactivity

  • Tertiary Alcohol (Target Compound) :
    • Lower acidity (pKa ~18-20) and reduced nucleophilicity compared to primary alcohols. Likely more stable under acidic or oxidative conditions.
  • Primary Alcohol (Analogs) :
    • Higher susceptibility to oxidation (e.g., to aldehydes or ketones) and esterification reactions .

Implications for Research and Development

  • Synthetic Applications : The tertiary alcohol in this compound may serve as a stable intermediate for synthesizing ethers or protected derivatives.
  • Pharmacological Potential: Analogous compounds with indole backbones (e.g., –2) exhibit adrenoceptor binding and antiarrhythmic activity, suggesting that halogenated alcohols like the target compound could be explored for similar bioactivity .

Biological Activity

2-(4-Bromo-2-chlorophenyl)propan-2-ol is a halogenated phenylpropanol derivative with significant potential for biological activity. This compound, characterized by its molecular formula C9H10BrClOC_9H_{10}BrClO, has garnered interest in various fields, including medicinal chemistry, due to its unique structural properties and reactivity.

Chemical Structure and Properties

The compound features a bromine and chlorine substituent on the phenyl ring, which enhances its chemical reactivity and biological interactions. The presence of a tertiary alcohol group is pivotal for its reactivity, allowing it to participate in various chemical transformations such as oxidation, reduction, and substitution reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen atoms increase the compound's binding affinity to these targets, potentially leading to inhibition or activation of various biochemical pathways. This mechanism underpins its application in studies related to enzyme-catalyzed reactions and metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar halogenated structures have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, related compounds have shown significant reductions in cell viability in assays involving A549 (lung cancer) and Caco-2 (colorectal cancer) cells . While direct studies on this specific compound are sparse, the observed trends suggest that it may possess similar anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-chlorophenolLacks propanol groupModerate antimicrobial activity
2-Bromo-3’-chloropropiophenoneDifferent functional groupsAnticancer activity noted in some studies
1-Amino-3-(2-bromo-4-fluorophenyl)propan-2-olContains amino group and fluorinePotential for enzyme interaction

This table illustrates how variations in structure influence biological activity, highlighting the unique position of this compound within this context.

Case Studies and Research Findings

Several studies have investigated the biological activities of halogenated phenyl derivatives:

  • Anticancer Studies : In a study examining various thiazole derivatives, certain compounds showed selective anticancer activity against Caco-2 cells, suggesting that structural modifications can lead to enhanced therapeutic effects .
  • Antimicrobial Research : Research on thiourea derivatives demonstrated potent antibacterial activity against multiple strains, indicating that halogenation can play a critical role in enhancing biological efficacy .
  • Enzyme Interaction Studies : Compounds similar to this compound have been shown to modulate enzymatic activities through competitive inhibition mechanisms, which may be relevant for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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